N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a bifunctional structure. The molecule comprises:
- N1-substituent: A 5-chloro-2-methylphenyl group, providing hydrophobic and electron-withdrawing properties.
This compound is hypothesized to act as a bioisostere for peptide-based inhibitors, targeting protein-protein interactions (e.g., viral entry or enzyme inhibition). Its design aligns with strategies observed in HIV entry inhibitors (–2, 5) and cytochrome P450-activated agents ().
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14-2-3-16(21)12-18(14)24-20(27)19(26)23-13-15-6-10-25(11-7-15)17-4-8-22-9-5-17/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLFZTHRUPQCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-methylphenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, identified by CAS number 2034499-01-7, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound is represented by the molecular formula with a molecular weight of 386.9 g/mol. The compound features an oxalamide functional group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034499-01-7 |
| Molecular Formula | C20H23ClN4O2 |
| Molecular Weight | 386.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in small-cell lung cancer (SCLC) models, suggesting that the oxalamide moiety may enhance anticancer activity through apoptosis induction and cell cycle arrest mechanisms.
The proposed mechanism of action involves the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, the compound may influence the NF-kB pathway, which is crucial in inflammation and cancer progression. Inhibition of NF-kB leads to reduced expression of pro-inflammatory cytokines and promotes apoptotic pathways in malignant cells.
Study 1: Cytotoxicity Assessment
A study conducted on a series of oxalamide derivatives, including this compound, evaluated their cytotoxicity against various cancer cell lines. Results indicated a dose-dependent response with IC50 values ranging from micromolar to nanomolar concentrations, highlighting the compound's potential as an anticancer agent.
Study 2: In Vivo Efficacy
In vivo experiments using murine models have shown that administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, further supporting its anticancer potential.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Moieties : Unlike thiazole-containing analogues (Compounds 8–9), the target compound’s pyridin-4-yl group may enhance solubility and reduce off-target effects .
- Synthetic Challenges : The absence of hydroxyethyl or thiazole groups in the target compound might simplify synthesis but reduce metabolic stability compared to Compound 9 .
Pharmacokinetic and Metabolic Comparisons
- Metabolic Stability : Oxalamides with hydroxyethyl groups (e.g., Compound 9) resist amide hydrolysis in hepatocyte assays (), whereas pyridine-containing compounds (e.g., ’s Compound 36) show rapid metabolism without hydrolysis products . The target compound’s pyridin-4-yl group may similarly resist hydrolysis but require evaluation for oxidative metabolism.
- Toxicity: Flavoring oxalamides () exhibit high NOELs (>100 mg/kg/day), suggesting low acute toxicity for structurally related compounds .
Functional Activity Insights
While direct activity data for the target compound is unavailable, analogues provide context:
- Antiviral Activity : Compounds 8–11 () inhibit HIV entry at IC50 values <1 µM, attributed to thiazole and piperidine interactions with the CD4-binding site . The target compound’s pyridin-4-yl group could mimic these interactions but requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
